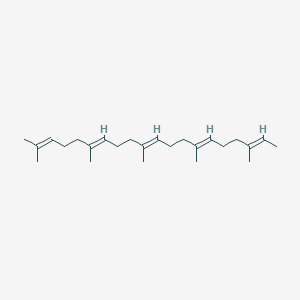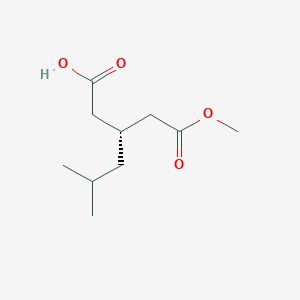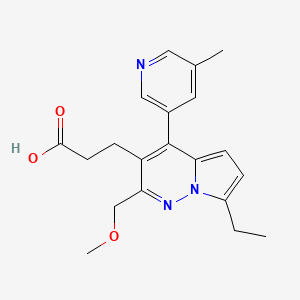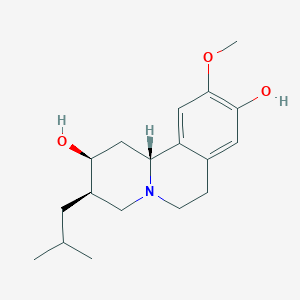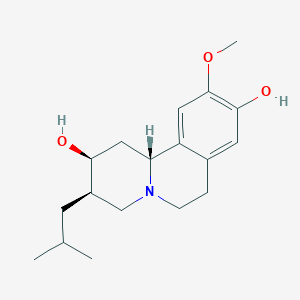
W67Ydn587R
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
W67Ydn587R, also known as (+)-9-O-desmethyl-β-dihydrotetrabenazine, is a compound with a molecular formula of C18H27NO3. It is a derivative of tetrabenazine, a drug used to treat hyperkinetic movement disorders.
Méthodes De Préparation
The synthesis of (+)-9-O-desmethyl-β-dihydrotetrabenazine involves several steps. One common synthetic route includes the reduction of tetrabenazine followed by demethylation. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and demethylating agents like boron tribromide (BBr3). Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
(+)-9-O-desmethyl-β-dihydrotetrabenazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Applications De Recherche Scientifique
(+)-9-O-desmethyl-β-dihydrotetrabenazine has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly its interaction with vesicular monoamine transporters.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurological disorders such as Huntington’s disease and tardive dyskinesia.
Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds .
Mécanisme D'action
The mechanism of action of (+)-9-O-desmethyl-β-dihydrotetrabenazine involves its interaction with vesicular monoamine transporters (VMAT). By inhibiting VMAT, the compound reduces the uptake of monoamines (such as dopamine, norepinephrine, and serotonin) into synaptic vesicles, leading to decreased neurotransmitter release. This mechanism is similar to that of tetrabenazine, but the specific molecular targets and pathways may vary slightly due to structural differences .
Comparaison Avec Des Composés Similaires
(+)-9-O-desmethyl-β-dihydrotetrabenazine can be compared with other similar compounds, such as:
Tetrabenazine: The parent compound, used to treat hyperkinetic movement disorders.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Valbenazine: Another derivative with a similar mechanism of action but different pharmacological profile.
The uniqueness of (+)-9-O-desmethyl-β-dihydrotetrabenazine lies in its specific structural modifications, which may confer distinct pharmacological properties and potential therapeutic benefits .
Propriétés
Numéro CAS |
1214267-78-3 |
|---|---|
Formule moléculaire |
C18H27NO3 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
(2S,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol |
InChI |
InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16+/m1/s1 |
Clé InChI |
NNGHNWCGIHBKHE-BMFZPTHFSA-N |
SMILES isomérique |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)O |
SMILES canonique |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


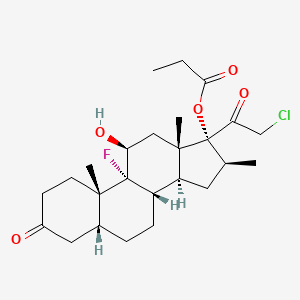
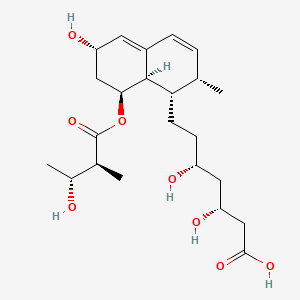
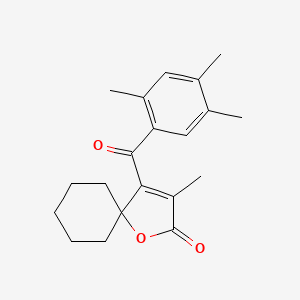
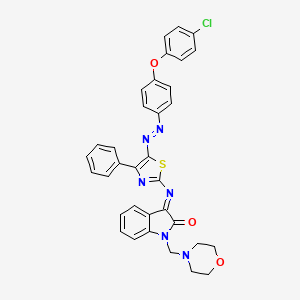
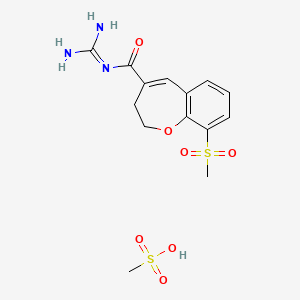
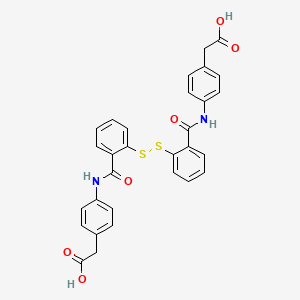
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate](/img/structure/B12780736.png)

